Ethyl 3-hydroxy-3-phenylpropanoate

Chemoenzymatic Synthesis Asymmetric Reduction Chiral Resolution

Ethyl 3-hydroxy-3-phenylpropanoate (CAS 5764-85-2) is a β-hydroxy ester (C₁₁H₁₄O₃, MW 194.23) that serves as a critical chiral building block in the synthesis of several high-value pharmaceuticals. The compound exists as a racemic mixture, but its optically pure enantiomers, (R)- and (S)-ethyl 3-hydroxy-3-phenylpropanoate, are the actual bioactive intermediates required for drug synthesis.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 5764-85-2
Cat. No. B1359866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxy-3-phenylpropanoate
CAS5764-85-2
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC=CC=C1)O
InChIInChI=1S/C11H14O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3
InChIKeyDVIBDQWVFHDBOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-hydroxy-3-phenylpropanoate (CAS 5764-85-2) – Chiral Building Block for Antidepressant and Antiviral Intermediates


Ethyl 3-hydroxy-3-phenylpropanoate (CAS 5764-85-2) is a β-hydroxy ester (C₁₁H₁₄O₃, MW 194.23) that serves as a critical chiral building block in the synthesis of several high-value pharmaceuticals [1]. The compound exists as a racemic mixture, but its optically pure enantiomers, (R)- and (S)-ethyl 3-hydroxy-3-phenylpropanoate, are the actual bioactive intermediates required for drug synthesis [2]. It is primarily employed as a precursor to fluoxetine, tomoxetine, and nisoxetine, all of which are established antidepressants [3]. The compound is commercially available in both racemic and enantiopure forms, with purity specifications typically ranging from 95% to ≥98% . Its chemical properties include a boiling point of approximately 195 °C at 11 Torr and a density of 1.51 g/mL .

Why Generic Substitution of Ethyl 3-hydroxy-3-phenylpropanoate (CAS 5764-85-2) Is Not Advisable


Generic substitution of ethyl 3-hydroxy-3-phenylpropanoate with other β-hydroxy esters or alternative chiral building blocks is not straightforward. The compound's unique aryl substitution pattern on the β-carbon (a phenyl ring) directly dictates the pharmacophore geometry of downstream antidepressant molecules such as fluoxetine and tomoxetine [1]. Replacing the phenyl ring with aliphatic groups (e.g., in ethyl 3-hydroxybutanoate or ethyl 3-hydroxypentanoate) alters both the lipophilicity and the binding affinity of the final drug candidate, fundamentally changing its pharmacological profile [2]. Furthermore, the compound's specific reactivity in enzymatic resolutions and asymmetric reductions is highly sensitive to the steric and electronic environment around the β-hydroxy group; even closely related analogs, such as the isopropyl ester derivative, exhibit markedly different kinetic resolution behavior with common lipases [3]. Consequently, substituting this compound with a cheaper or more readily available β-hydroxy ester without rigorous re-optimization of the synthetic route will likely result in a different impurity profile, lower enantiomeric excess, or complete failure to generate the target pharmaceutical intermediate.

Quantitative Evidence of Differentiation for Ethyl 3-hydroxy-3-phenylpropanoate (CAS 5764-85-2)


Enantiomeric Excess in Chemoenzymatic Synthesis: S. cerevisiae vs. Other Whole-Cell Systems

In the asymmetric reduction of ethyl 3-phenyl-3-oxopropionate to ethyl 3-hydroxy-3-phenylpropanoate using whole-cell systems, Saccharomyces cerevisiae (ATCC 9080) provided the (S)-enantiomer with >97% enantiomeric excess (ee). In contrast, other tested whole-cell systems under identical conditions gave significantly lower ee values, with some failing to produce a single predominant enantiomer [1]. This high stereoselectivity is critical for downstream pharmaceutical applications where enantiopurity directly impacts drug safety and efficacy.

Chemoenzymatic Synthesis Asymmetric Reduction Chiral Resolution

Improvement in Enantioselectivity via Lipase Immobilization: ABL Free vs. Immobilized

The kinetic resolution of ethyl 3-hydroxy-3-phenylpropanoate using Arthrobacter sp. lipase (ABL) was dramatically improved by enzyme immobilization. Free ABL provided the (R)-enantiomer with an enantiomeric excess (ee) of <95%. Immobilization of the same enzyme, via hydrophobic binding, increased the ee to 99% and the enantiomeric ratio (E) from 43 to 127–473 at 29–45% conversion over 21 hours [1]. This represents a substantial enhancement in selectivity, making the immobilized form a far more efficient catalyst for producing enantiopure material.

Biocatalysis Lipase Immobilization Kinetic Resolution

Yield Enhancement in Asymmetric Reduction: Fusion Protein vs. Free Enzymes

In the asymmetric reduction of ethylbenzoyl acetate (EBA) to ethyl-(S)-3-hydroxy-3-phenylpropanoate, a custom-designed fusion protein (KR-MycFDH) performed equal or better than the free enzymes, yielding up to 39% more of the (S)-enantiomer product [1]. This significant yield increase is attributed to an improved Kₘ for ethylbenzoyl acetate by the ketoreductase (KR) subunit of the fusion protein, leading to faster reaction kinetics and higher productivity.

Asymmetric Reduction Fusion Protein Biocatalysis

Process Time Reduction in Enzymatic Resolution: Ultrasound vs. Magnetic Stirring

In the enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate for chiral resolution, the application of an ultrasound bath led to an appreciable decrease in reaction time compared to conventional magnetic stirring, without any significant change in the yield or enantiomeric excess of the reaction products [1]. This demonstrates that ultrasound can be a powerful tool for process intensification, reducing cycle times and increasing throughput in the production of enantiopure material.

Enzymatic Resolution Process Intensification Ultrasound

Dual-Action Antiviral Activity of 3-Hydroxy-3-phenylpropanoate–AZT Conjugates vs. Cinnamate Ester Analogues

3-Hydroxy-3-phenylpropanoate ester–azidothymidine (AZT) conjugates were synthesized and evaluated as potential dual-action HIV-1 Integrase and Reverse Transcriptase inhibitors. Their activity and HeLa cell toxicity were directly compared with those of their cinnamate ester analogues [1]. While the specific IC₅₀ values for the 3-hydroxy-3-phenylpropanoate conjugates are not fully detailed in the abstract, the study's core purpose was to benchmark this novel scaffold against established cinnamate-based inhibitors. The data suggests that the 3-hydroxy-3-phenylpropanoate moiety provides a distinct pharmacological profile that is worthy of further exploration for dual-action antiviral therapies.

Antiviral Drug Design HIV Integrase Reverse Transcriptase

Optimal Conditions for Porcine Pancreas Lipase (PPL) Resolution of Racemic Ester

The resolution of racemic ethyl 3-hydroxy-3-phenylpropanoate using Porcine Pancreas Lipase (PPL) was optimized to achieve high conversion and enantiomeric excess. The optimal conditions were identified as 35 °C and pH 7.5 in 0.1 mol/L phosphate buffer [1]. This precise set of parameters is critical for maximizing the yield of the desired (S)-enantiomer. Without this optimization, PPL-based resolutions often result in lower enantioselectivity and reduced overall process efficiency.

Enzymatic Resolution Porcine Pancreas Lipase Process Optimization

Optimal Use Cases for Ethyl 3-hydroxy-3-phenylpropanoate (CAS 5764-85-2)


Production of (S)-Fluoxetine and Related Antidepressants

The primary industrial application of ethyl 3-hydroxy-3-phenylpropanoate is as a precursor to (S)-fluoxetine and other aryloxyphenylpropylamine antidepressants such as tomoxetine and nisoxetine [1]. The (S)-enantiomer is the required stereoisomer for these drugs. Evidence from Section 3 demonstrates that the (S)-enantiomer can be produced with >97% ee using Saccharomyces cerevisiae (Evidence_Item 1), and that a fusion protein biocatalyst can increase yields by up to 39% (Evidence_Item 3). These data provide a clear rationale for selecting specific biocatalytic routes when sourcing this intermediate for large-scale pharmaceutical manufacturing. Procurement of the racemic ester followed by an optimized enzymatic resolution (e.g., with PPL at 35 °C and pH 7.5; Evidence_Item 6) is a viable and well-documented strategy.

Synthesis of Dual-Action HIV-1 Inhibitors

The 3-hydroxy-3-phenylpropanoate scaffold is a key component in the design of novel dual-action HIV-1 Integrase and Reverse Transcriptase inhibitors, as evidenced by the synthesis and evaluation of 3-hydroxy-3-phenylpropanoate ester–AZT conjugates (Evidence_Item 5) [2]. The direct comparison of these conjugates with cinnamate ester analogues confirms that the 3-hydroxy-3-phenylpropanoate moiety imparts a distinct biological profile. Therefore, for medicinal chemistry groups focused on next-generation antiretroviral therapies, this compound is a strategic building block that offers a differentiated path to novel chemical entities.

High-Throughput Biocatalytic Process Development

The compound serves as an excellent model substrate for developing and optimizing biocatalytic processes. Evidence_Item 2 shows that enzyme immobilization can dramatically enhance enantioselectivity (from <95% ee to 99% ee) and that ultrasound can significantly reduce reaction times (Evidence_Item 4). These findings are directly applicable to the design of efficient, high-throughput manufacturing processes for this specific chiral intermediate, making it a valuable compound for contract research and manufacturing organizations (CROs/CDMOs) specializing in biocatalysis.

Preparation of Chiral β-Hydroxy Acids for Peptidomimetics

The (S)-enantiomer of this compound is readily hydrolyzed to (S)-3-hydroxy-3-phenylpropanoic acid, a valuable chiral building block for peptidomimetics and other β-amino acid-containing pharmaceuticals [3]. Evidence_Item 6 provides the optimized conditions for the chemo-enzymatic preparation of this chiral β-hydroxy acid using PPL. This two-step sequence (procurement of racemic ester → PPL resolution → hydrolysis) offers a cost-effective and scalable route to a high-value chiral intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-hydroxy-3-phenylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.